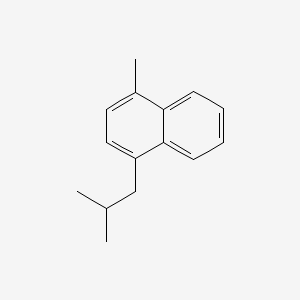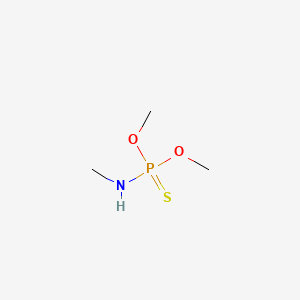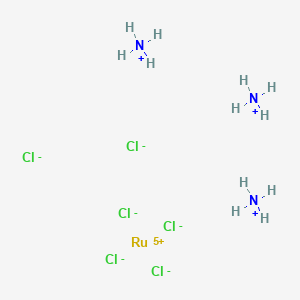
Triammonium hexachlororuthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hexachlororuthenate is a chemical compound with the formula (NH₄)₃RuCl₆. It is a ruthenium-based compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and versatility in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium hexachlororuthenate can be synthesized by adding ammonium chloride to a hydrochloric acid solution containing ruthenium. The solution is then heated to a temperature between 80 to 95°C for three hours or longer. After this, the ammonium chloride is added to the solution, which is stirred at a rotation of 200 revolutions per minute or more. The solution is maintained at a temperature of 85 to 95°C for one hour while being stirred .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large quantities for use in various applications, including catalysis and material science.
Chemical Reactions Analysis
Types of Reactions
Triammonium hexachlororuthenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: The chloride ligands in the compound can be substituted with other ligands in various chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, ammonium chloride, and various organic and inorganic ligands. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include various ruthenium complexes with different ligands. These products are often used in catalysis, material science, and other applications.
Scientific Research Applications
Triammonium hexachlororuthenate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the hydrochlorination of acetylene.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Mechanism of Action
The mechanism of action of triammonium hexachlororuthenate involves its ability to interact with various molecular targets and pathways. In catalysis, the compound acts as a precursor to active ruthenium species that facilitate chemical reactions. In biological systems, ruthenium compounds can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Triammonium hexachlororuthenate can be compared with other similar compounds, such as ammonium hexachlororuthenate and ammonium hexafluoroferrate. These compounds share similar chemical structures but differ in their specific properties and applications. For example, ammonium hexachlororuthenate is commonly used in catalysis, while ammonium hexafluoroferrate is used as a fire retardant .
List of Similar Compounds
- Ammonium hexachlororuthenate
- Ammonium hexafluoroferrate
- Ruthenium(III) chloro aqua complexes
Properties
CAS No. |
42130-99-4 |
|---|---|
Molecular Formula |
Cl6H12N3Ru+2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
triazanium;ruthenium(5+);hexachloride |
InChI |
InChI=1S/6ClH.3H3N.Ru/h6*1H;3*1H3;/q;;;;;;;;;+5/p-3 |
InChI Key |
YZTZRWDMDXKYJG-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



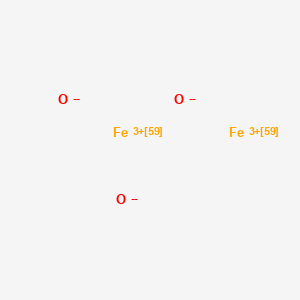
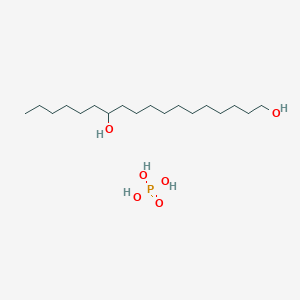


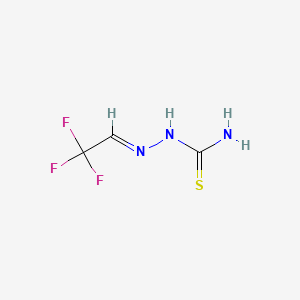
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
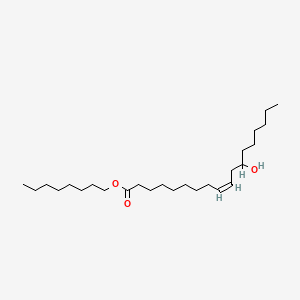

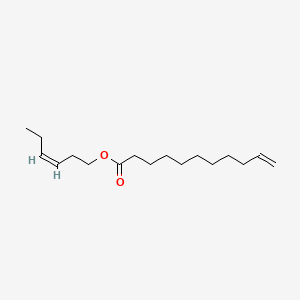
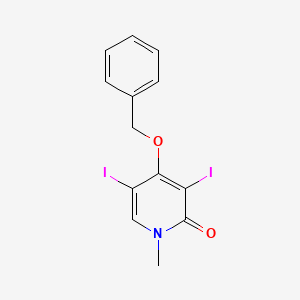
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
